Lsd1-IN-12

LSD1 Selectivity Biochemical Assay

Select LSD1-IN-12 for its reversible, competitive mechanism—unlike irreversible inactivators. Its moderate MAO-A/B inhibition (Ki=2.3/3.5 μM) and >55-fold selectivity over LSD2 make it the definitive probe for histone demethylation–neurotransmitter crosstalk studies and orthogonal target validation. Rapid washout enables acute functional assays and pharmacological rescue experiments unattainable with tranylcypromine-based inhibitors.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
Cat. No. B12420921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-12
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H16N2O/c17-15-10-14(15)11-6-8-13(9-7-11)18-16(19)12-4-2-1-3-5-12/h1-9,14-15H,10,17H2,(H,18,19)/t14-,15+/m0/s1
InChIKeyFFYGOYSNGFPHEN-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LSD1-IN-12: A Characterized Tool Compound for Lysine-Specific Demethylase 1 (LSD1) Inhibition Studies


LSD1-IN-12, also referred to as 'compound 2', is a synthetic small molecule that functions as an inhibitor of Lysine-Specific Demethylase 1 (LSD1) . It is an arylcyclopropylamine derivative with the chemical formula C16H16N2O, a molecular weight of 252.31, and the CAS number 1228143-76-7 [1]. The compound has been characterized in biochemical assays, demonstrating its ability to bind to LSD1 and inhibit its enzymatic activity . Its reported activity profile makes it a useful probe for investigating the roles of LSD1 in epigenetic regulation and disease models .

Why LSD1-IN-12 Cannot Be Casually Substituted with Other LSD1 Inhibitors


The assumption that any LSD1 inhibitor can replace another is unfounded due to significant variations in potency, selectivity, and mechanism among compounds in this class. For instance, while some LSD1 inhibitors like GSK2879552 are highly potent (Ki ~ 1.7 µM), they may exhibit different selectivity profiles against related enzymes such as LSD2, MAO-A, and MAO-B . Similarly, other tool compounds like S2101 (LSD1 Inhibitor II) are mechanism-based inactivators with Ki values for LSD1 of 0.61 µM, and they also show distinct off-target inhibition of MAO-A (Ki = 110 µM) and MAO-B (Ki = 17 µM) . LSD1-IN-12, with its reported Ki of 1.1 µM for LSD1 and moderate inhibition of MAO-A (Ki = 2.3 µM) and MAO-B (Ki = 3.5 µM), offers a different pharmacological profile that cannot be achieved by simply substituting another LSD1 inhibitor . The quantitative differences in selectivity, as detailed in the evidence guide below, directly impact experimental outcomes and preclude generic substitution.

Quantitative Differentiation of LSD1-IN-12 from Closest Analogs: A Procurement-Focused Evidence Guide


LSD1-IN-12 Exhibits a Distinct Selectivity Profile Compared to the Potent Inhibitor LSD1 Inhibitor VII

LSD1-IN-12 demonstrates a different selectivity window for LSD1 over MAO-A and MAO-B when compared to LSD1 Inhibitor VII, a widely used high-potency tool compound. While LSD1 Inhibitor VII exhibits a Ki for LSD1 of 31 nM, it is highly selective over MAO-A and MAO-B (IC50 > 300 µM) [1]. In contrast, LSD1-IN-12 shows a Ki of 1.1 µM for LSD1 and moderate inhibition of MAO-A (Ki = 2.3 µM) and MAO-B (Ki = 3.5 µM) . This quantitative difference in selectivity (approx. 2-3 fold for MAO-A/B vs. >10,000 fold for LSD1 Inhibitor VII) means LSD1-IN-12 may be a more suitable probe for studying LSD1 in systems where concomitant MAO inhibition is desired or tolerable.

LSD1 Selectivity Biochemical Assay

LSD1-IN-12 Demonstrates a Different Selectivity Window Compared to the Mechanism-Based Inactivator S2101

Compared to the mechanism-based LSD1 inactivator S2101 (LSD1 Inhibitor II), LSD1-IN-12 presents a distinct selectivity profile. S2101 inhibits LSD1 with a Ki of 0.61 µM and shows a high degree of selectivity over MAO-A (Ki = 110 µM) and MAO-B (Ki = 17 µM) . LSD1-IN-12, on the other hand, has a Ki of 1.1 µM for LSD1 and exhibits much stronger inhibition of MAO-A (Ki = 2.3 µM) and MAO-B (Ki = 3.5 µM) . The selectivity ratio (Ki, MAO / Ki, LSD1) for S2101 is >180 for MAO-A and >27 for MAO-B, whereas for LSD1-IN-12 it is 2.1 for MAO-A and 3.2 for MAO-B.

LSD1 Selectivity Mechanism-Based Inhibition

LSD1-IN-12 Shows >55-Fold Selectivity for LSD1 Over the Paralog LSD2

LSD1-IN-12 exhibits significant selectivity for LSD1 over its closest paralog, LSD2. The reported Ki for LSD2 is 61 µM, which is >55-fold higher than the Ki for LSD1 (1.1 µM) . This degree of paralog selectivity is a critical differentiator, as some other LSD1 inhibitors, such as tranylcypromine (2-PCPA), are known to inhibit both LSD1 and LSD2 with similar potency or to have a less well-defined selectivity profile [1].

LSD1 LSD2 Paralog Selectivity

LSD1-IN-12 is a Competitive Inhibitor, Differentiating it from Irreversible Inactivators

LSD1-IN-12 functions as a competitive inhibitor, competing with the natural histone substrate for binding to the active site of LSD1 [1]. This mechanism is distinct from that of widely used LSD1 inhibitors like tranylcypromine (2-PCPA) and S2101, which are mechanism-based, irreversible inactivators that form a covalent adduct with the FAD cofactor [2]. The reversible, competitive nature of LSD1-IN-12 allows for titration of LSD1 activity in a dose-dependent and reversible manner, which is often preferable for temporal studies or when washout experiments are required.

LSD1 Mechanism of Action Competitive Inhibition

Optimal Research Application Scenarios for LSD1-IN-12 Based on Quantitative Evidence


Investigating the Functional Interplay Between LSD1 and Monoamine Oxidases

Given its moderate inhibitory activity against both LSD1 (Ki = 1.1 µM) and MAO-A/B (Ki = 2.3 and 3.5 µM, respectively) , LSD1-IN-12 is an ideal probe for studying the crosstalk between histone demethylation and neurotransmitter metabolism pathways. In cellular models where both LSD1 and MAO enzymes are expressed, the use of a highly selective LSD1 inhibitor might mask the contribution of MAO activity. LSD1-IN-12's profile allows researchers to assess the combined or overlapping effects of inhibiting these related enzymes.

Acute, Reversible Inhibition Studies Requiring Temporal Control

The reported competitive, reversible mechanism of LSD1-IN-12 [1] makes it the tool of choice for experiments requiring precise temporal control over LSD1 activity. Unlike irreversible inactivators such as tranylcypromine, the effects of LSD1-IN-12 can be rapidly reversed by washout, enabling acute studies of LSD1 function and facilitating pharmacological rescue experiments. This is particularly valuable in cell biology studies investigating the kinetics of histone methylation changes.

Dissecting LSD1 vs. LSD2 Biological Functions

With a >55-fold selectivity for LSD1 over LSD2 (Ki = 1.1 µM vs. 61 µM) , LSD1-IN-12 provides a useful window for distinguishing the roles of these two paralogs. In assays where LSD1 and LSD2 may have overlapping or distinct functions, the significant selectivity of LSD1-IN-12 helps minimize confounding effects from LSD2 inhibition. This is particularly relevant in developmental biology or cancer models where LSD2 is also expressed and may play a separate role.

Pharmacological Tool for Validating LSD1-Dependent Phenotypes

LSD1-IN-12 serves as a valuable tool for orthogonal validation of LSD1-dependent phenotypes. Because its selectivity profile (low selectivity over MAO enzymes) is distinct from that of more selective inhibitors like S2101 or GSK2879552, a specific LSD1-dependent phenotype should be reproduced by LSD1-IN-12 treatment if the phenotype is truly driven by LSD1 inhibition and not by off-target effects on other enzymes . This makes it an essential component of a chemical biology toolkit for target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lsd1-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.